(R)-3-Methylpiperidine-3-carboxylic acid HCl (R)-3-Methylpiperidine-3-carboxylic acid HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13623043
InChI: InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)3-2-4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1
SMILES: CC1(CCCNC1)C(=O)O.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

(R)-3-Methylpiperidine-3-carboxylic acid HCl

CAS No.:

Cat. No.: VC13623043

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Methylpiperidine-3-carboxylic acid HCl -

Specification

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name (3R)-3-methylpiperidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)3-2-4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1
Standard InChI Key KSMYDSAXTLQXCI-OGFXRTJISA-N
Isomeric SMILES C[C@]1(CCCNC1)C(=O)O.Cl
SMILES CC1(CCCNC1)C(=O)O.Cl
Canonical SMILES CC1(CCCNC1)C(=O)O.Cl

Introduction

Synthesis and Preparative Methods

General Synthetic Routes

The synthesis of (R)-3-methylpiperidine-3-carboxylic acid HCl typically involves:

  • Ring Closure: Formation of the piperidine core via cyclization reactions.

  • Functional Group Introduction: Addition of methyl and carboxylic acid groups.

  • Resolution: Chiral separation to isolate the (R)-enantiomer .

Example Protocol (Adapted from Analogous Compounds):

  • Step 1: Synthesize a precursor piperidine intermediate (e.g., via hydrogenation or cyclization).

  • Step 2: Introduce the carboxylic acid group via hydrolysis of a nitrile or ester (e.g., using HCl or NaOH) .

  • Step 3: Resolve the racemic mixture using chiral chromatography (e.g., SFC) or enzymatic methods .

  • Step 4: Convert the free acid to the hydrochloride salt.

Chiral Separation and Resolution

Chiral resolution is critical due to the compound’s stereochemistry. Methods include:

  • Chiral SFC: Using cellulose-based columns to separate enantiomers .

  • Enzymatic Resolution: Utilizing enzymes to selectively hydrolyze or acylate one enantiomer .

Biological Activity and Research Applications

Role in Drug Discovery

The compound serves as a versatile building block in medicinal chemistry:

  • Scaffold Optimization: Modification of substituents to enhance target affinity.

  • Salt Formation: The HCl salt improves formulation stability for in vivo studies .

ParameterGuidelineReference
HazardsSkin irritation, respiratory tract irritation
StorageCool, dry place; avoid light exposure
DisposalFollow local regulations for organic acids

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